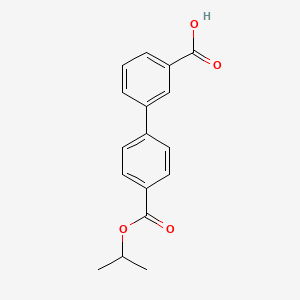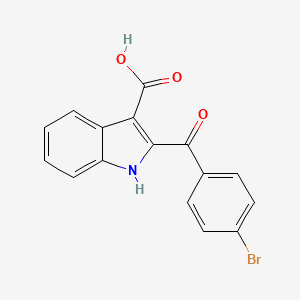![molecular formula C8H8N2O2S B1597568 [5-(2-Metil-1,3-tiazol-4-il)-3-isoxazol-il]metanol CAS No. 388088-79-7](/img/structure/B1597568.png)
[5-(2-Metil-1,3-tiazol-4-il)-3-isoxazol-il]metanol
Descripción general
Descripción
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Los derivados del tiazol han sido reconocidos por sus propiedades antimicrobianas. Se pueden diseñar para actuar como agentes antibacterianos contra diversas cepas como Staphylococcus aureus, E. coli, P. aeruginosa y S. typhi . La presencia del anillo de tiazol se puede explotar para desarrollar nuevos fármacos antimicrobianos con posibles efectos secundarios menores.
Anticancer y Citotoxicidad
El anillo de tiazol es una característica común en muchos fármacos antineoplásicos. Los compuestos con esta entidad han mostrado actividad citotóxica contra líneas celulares tumorales humanas . La investigación en [5-(2-metil-1,3-tiazol-4-il)-1,2-oxazol-3-il]metanol podría conducir al desarrollo de nuevas terapias contra el cáncer, particularmente si el compuesto exhibe toxicidad selectiva hacia las células cancerosas.
Propiedades Antioxidantes
Los derivados del tiazol han demostrado importantes actividades antioxidantes. Esta propiedad es crucial en el desarrollo de agentes terapéuticos que pueden proteger al cuerpo del estrés oxidativo, que está implicado en numerosas enfermedades, incluidos los trastornos neurodegenerativos .
Efectos Antiinflamatorios y Analgésicos
Las actividades antiinflamatorias y analgésicas de los compuestos de tiazol los convierten en candidatos para el desarrollo de nuevos medicamentos antiinflamatorios y para el alivio del dolor. Estas aplicaciones son particularmente relevantes en el tratamiento de enfermedades inflamatorias crónicas .
Terapia Antiviral y Antiretroviral
Los derivados del tiazol se han utilizado en la síntesis de fármacos antivirales y antirretrovirales. Esto incluye aplicaciones en el tratamiento del VIH, donde el anillo de tiazol juega un papel en la eficacia de la medicación .
Aplicaciones Neuroprotectoras
El potencial neuroprotector de los derivados del tiazol es otra área de interés. Estos compuestos podrían utilizarse en el tratamiento de afecciones neurológicas, posiblemente ayudando en la síntesis de neurotransmisores o protegiendo el tejido neuronal de los daños .
Productos Químicos Agrícolas
Los compuestos de tiazol se han utilizado en el campo de los agroquímicos. Se pueden formular en pesticidas o herbicidas, proporcionando una forma de proteger los cultivos de plagas y enfermedades .
Aplicaciones Industriales
En el sector industrial, los derivados del tiazol se pueden utilizar como aceleradores de reacciones químicas o en la síntesis de tintes y pigmentos. Sus propiedades químicas los hacen adecuados para diversas aplicaciones en procesos de fabricación .
Mecanismo De Acción
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers . More research is needed to identify its specific targets and their roles.
Mode of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazoles are known to be involved in a variety of biological activities and could potentially affect multiple pathways
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the bioavailability of the compound. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound’s behavior in the body.
Result of Action
As a thiazole derivative, it may share some of the biological activities associated with this class of compounds, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Análisis Bioquímico
Biochemical Properties
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, which are structurally related to this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to impact the synthesis of neurotransmitters and the release of energy from carbohydrates . These effects are crucial for maintaining normal cellular functions and can lead to therapeutic benefits in treating various diseases.
Molecular Mechanism
At the molecular level, [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol vary with different dosages in animal models. Low doses of this compound have been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
[5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives have been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-5-9-7(4-13-5)8-2-6(3-11)10-12-8/h2,4,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHCDZMYKOBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380054 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388088-79-7 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-3-Isoxazolyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methyl-5-nitrophenyl)carbamothioyl]acetamide](/img/structure/B1597485.png)
![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)
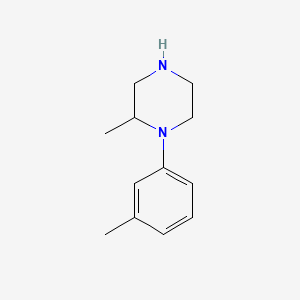

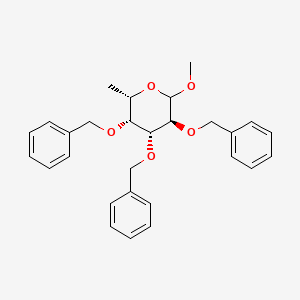
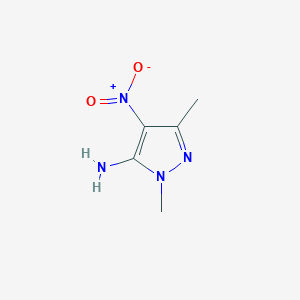



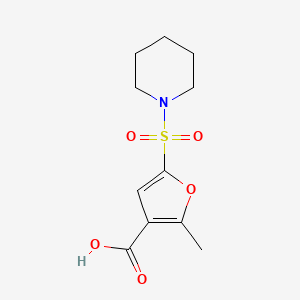
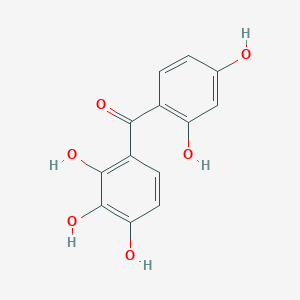
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)
